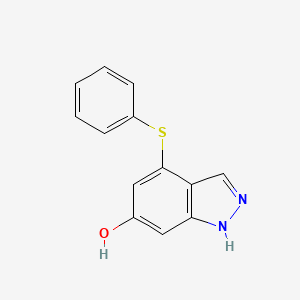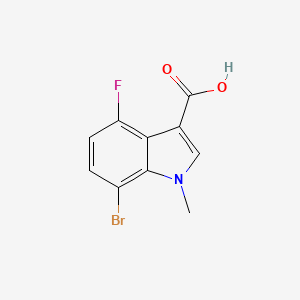
7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid
Overview
Description
7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, 7-bromo-4-(bromomethyl)-2-methylindole can react with NaOMe to provide 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This can be further reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole .Molecular Structure Analysis
The molecular formula of 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid is CHBrFNO . The average mass is 258.044 Da and the monoisotopic mass is 256.948761 Da .Chemical Reactions Analysis
Indole derivatives, such as 7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid, are known to participate in various chemical reactions. For example, 7-bromoindole-2-carboxylic acid can be used in the synthesis of 7-bromoindole .Scientific Research Applications
Fluorescence Reagent Development
7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid has potential applications in the development of fluorogenic reagents for high-performance liquid chromatography (HPLC). Research by Yamaguchi et al. (1985) on various fluorogenic reagents, including similar compounds, has shown promising applications in determining carboxylic acids at sub-femtomole levels using HPLC (Yamaguchi et al., 1985).
Chemical Synthesis
This compound is significant in the exhaustive C-methylation of carboxylic acids to t-butyl compounds, as discussed in the research by Meisters and Mole (1974). They investigated the methylation of various carboxylic acids, including related compounds, demonstrating a new route to t-butyl compounds (Meisters & Mole, 1974).
Nucleophilic Reactions
The compound plays a role in nucleophilic reactions of related indole carboxylic acids, as explored by Kurzer and Patel (1984). Their research on 8-bromodiisophorone-1-carboxylic acid, a closely related compound, highlights its applications in generating various compounds through nucleophilic replacement (Kurzer & Patel, 1984).
Antibacterial Agents Synthesis
Ishikawa et al. (1990) synthesized a series of compounds, including derivatives of a similar compound, for potential use as antibacterial agents. These synthesized pyrroloquinolines showed potent antibacterial activity against various bacteria (Ishikawa et al., 1990).
Organic Synthesis
The compound is integral in the synthesis of various carboxylic acids and esters. Tsuchiya et al. (1982) described a system for high-performance liquid chromatography of carboxylic acids using a similar compound as the fluorescence reagent (Tsuchiya et al., 1982).
Future Directions
The future directions of research on 7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid and related compounds could involve the development of new auxin mimic herbicides . The design, synthesis, and evaluation of a series of novel indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists have been reported .
properties
IUPAC Name |
7-bromo-4-fluoro-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-13-4-5(10(14)15)8-7(12)3-2-6(11)9(8)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSXWGBTEOVRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C=CC(=C21)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449762.png)
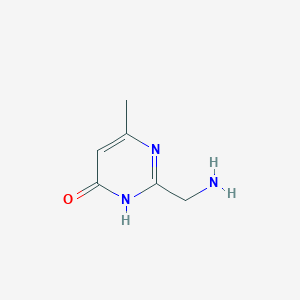
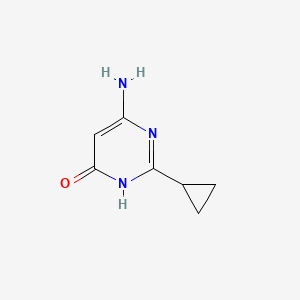

![8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B1449767.png)
![6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449768.png)
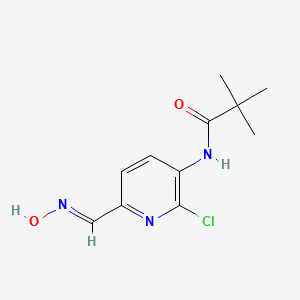
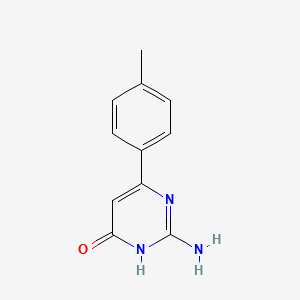
![6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449771.png)
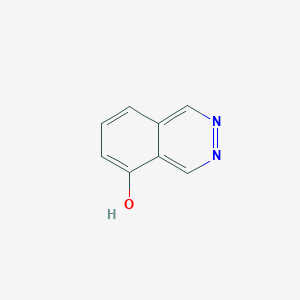
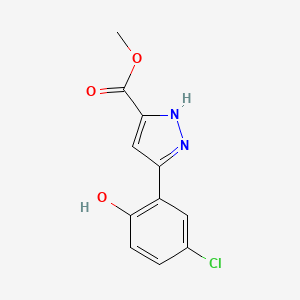
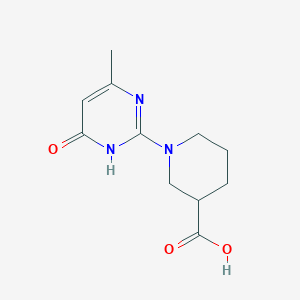
![ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1449783.png)
